An In-Depth Technical Guide to the Chemical Properties and Applications of Aniline β-D-Glucuronide
An In-Depth Technical Guide to the Chemical Properties and Applications of Aniline β-D-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline β-D-Glucuronide is the product of a significant metabolic transformation of aniline, a widely used industrial chemical and a structural motif in many pharmaceuticals.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering valuable insights for professionals in drug development and toxicology. The formation of this N-glucuronide represents a key pathway in the detoxification and elimination of aniline from the body.[1][3] Glucuronidation, a major Phase II biotransformation reaction, increases the water solubility of xenobiotics, facilitating their excretion.[3] This process is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A4 being a key enzyme in the N-glucuronidation of many amines.[1][4][5] Understanding the chemical nature of Aniline β-D-Glucuronide is crucial for assessing the metabolic fate and potential toxicity of aniline and related compounds.[6][7]
Physicochemical Properties
| Property | Value/Description | Reference(s) |
| Chemical Name | (2S,3S,4S,5R,6R)-6-anilino-3,4,5-trihydroxyoxane-2-carboxylic acid | [3] |
| Synonyms | 1-Deoxy-1-(phenylamino)-β-D-glucopyranuronic Acid, Aniline N-glucuronide | [1][3] |
| CAS Number | 92117-30-1 | [1][8] |
| Molecular Formula | C₁₂H₁₅NO₆ | [3] |
| Molecular Weight | 269.25 g/mol | [3] |
| Appearance | Not specified in sources | |
| Melting Point | Data not available | [1][9][10] |
| Solubility | Likely water-soluble due to the presence of hydroxyl and carboxylic acid groups. Soluble in polar organic solvents like methanol and DMSO. | [3] |
| pKa | Data not available |
Spectral Data
Detailed spectral analyses are fundamental for the unequivocal identification and structural elucidation of Aniline β-D-Glucuronide.
Mass Spectrometry (MS): Mass spectral analysis of the trimethylsilyl (TMS) derivatives of aniline glucuronide has been reported. The fragmentation patterns of N-glucuronides show characteristic differences from O-glucuronides, which can be diagnostic.[13] High-resolution mass spectrometry is essential for confirming the elemental composition.
Infrared (IR) Spectroscopy: The IR spectrum of Aniline β-D-Glucuronide would be expected to show broad absorption bands in the 3200-3500 cm⁻¹ region, corresponding to O-H and N-H stretching vibrations. Carbonyl (C=O) stretching of the carboxylic acid would be observed around 1700-1750 cm⁻¹. The aromatic C-H and C=C stretching vibrations would appear in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.[14][15]
Chemical Reactivity and Stability
The stability of the N-glycosidic bond in Aniline β-D-Glucuronide is a critical factor in its biological activity and analytical determination. N-glucuronides, particularly those of aromatic amines, are known to be susceptible to hydrolysis, especially under acidic conditions.[16][17] This acid lability is a key consideration in the context of bladder cancer, where the acidic environment of urine can lead to the release of the parent carcinogenic amine.[17]
The rate of hydrolysis is influenced by pH, temperature, and the electronic properties of the aglycone. Electron-withdrawing groups on the aromatic ring generally decrease the stability of the N-glucuronide bond. While specific kinetic data for the hydrolysis of Aniline β-D-Glucuronide is not extensively documented, studies on other N-aryl glucuronides provide valuable insights into its likely behavior.
Synthesis of Aniline β-D-Glucuronide
The synthesis of Aniline β-D-Glucuronide can be approached through both enzymatic and chemical methods.
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and often milder alternative to chemical methods. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the activated donor, UDP-glucuronic acid (UDPGA), to the amine group of aniline. UGT1A4 is a key human enzyme involved in the N-glucuronidation of a variety of amines.[1][4][5] For preparative purposes, recombinant UGTs or liver microsomes can be utilized.
Caption: Enzymatic synthesis of Aniline β-D-Glucuronide.
Chemical Synthesis
Chemical synthesis provides a more scalable route to Aniline β-D-Glucuronide, though it often requires multiple protection and deprotection steps. A common strategy for the formation of N-glycosidic bonds is a modification of the Koenigs-Knorr reaction.[18][19][20] This involves the reaction of a protected glucuronyl halide with the amine.
This protocol is a representative example based on established methodologies for N-glycoside synthesis and should be optimized for specific laboratory conditions.
-
Protection of Glucuronic Acid: Start with D-glucuronic acid. The hydroxyl groups are typically protected as acetyl esters, and the carboxylic acid as a methyl ester. This can be achieved by treating the glucuronic acid with acetic anhydride in the presence of a catalyst, followed by esterification.
-
Formation of the Glycosyl Halide: The anomeric hydroxyl group of the protected glucuronic acid is then converted to a more reactive leaving group, typically a bromide. This is often accomplished using a reagent like hydrogen bromide in acetic acid.
-
Glycosylation Reaction: The protected glucuronyl bromide is then reacted with aniline in the presence of a promoter, such as silver carbonate or mercury(II) cyanide, in an aprotic solvent like dichloromethane or acetonitrile. The reaction is typically carried out at room temperature.
-
Deprotection: The protecting groups (acetyl and methyl esters) are removed to yield the final product. The acetyl groups can be removed by base-catalyzed hydrolysis (e.g., with sodium methoxide in methanol), and the methyl ester of the carboxylic acid can be hydrolyzed under mild basic conditions.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel or reversed-phase HPLC.
Caption: Workflow for the chemical synthesis of Aniline β-D-Glucuronide.
Applications in Research
Substrate for β-Glucuronidase
Aniline β-D-Glucuronide can serve as a substrate for the enzyme β-glucuronidase. This enzyme catalyzes the hydrolysis of the β-D-glucuronic acid moiety from various compounds.[21] The activity of β-glucuronidase is relevant in several biological contexts, including drug metabolism and the enterohepatic circulation of xenobiotics.[16] In drug testing, β-glucuronidase is often used to cleave glucuronide conjugates to facilitate the detection of the parent drug.[22]
Experimental Protocol: β-Glucuronidase Activity Assay
While Aniline β-D-Glucuronide itself is not a chromogenic or fluorogenic substrate, its hydrolysis can be monitored by quantifying the released aniline using methods like HPLC. A more common approach for a simple, high-throughput assay is to use a substrate that produces a colored or fluorescent product upon cleavage. The following protocol uses p-nitrophenyl-β-D-glucuronide (PNPG) as a representative chromogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Acetate Buffer, pH 4.5.
-
Substrate Solution: 10 mM p-nitrophenyl-β-D-glucuronide in Assay Buffer.
-
Enzyme Solution: A solution of β-glucuronidase (from E. coli or bovine liver) of appropriate concentration in Assay Buffer.
-
Stop Solution: 0.2 M Sodium Carbonate.
-
-
Assay Procedure:
-
Pipette 50 µL of the enzyme solution into the wells of a 96-well microplate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pre-warmed Substrate Solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding 100 µL of the Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of p-nitrophenol.
-
Calculate the amount of p-nitrophenol produced in each well from the standard curve.
-
Determine the enzyme activity, typically expressed in units (µmol of product formed per minute).
-
Caption: Workflow for a typical β-glucuronidase activity assay.
Analytical Methods
The analysis of Aniline β-D-Glucuronide in biological matrices typically involves chromatographic separation followed by detection. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the most common method.[22][23] Reversed-phase columns (e.g., C18) are often used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The hydrophilic nature of the glucuronide can make retention on reversed-phase columns challenging, requiring optimization of the mobile phase conditions.[20] LC-MS/MS provides high sensitivity and selectivity, allowing for the direct quantification of the glucuronide in complex biological samples.[23][24]
Toxicology and Biological Significance
The formation of Aniline β-D-Glucuronide is a primary detoxification pathway for aniline.[3] However, the stability of the N-glucuronide bond is a critical factor in the overall toxicological profile. The potential for hydrolysis of the glucuronide in the acidic environment of the urinary bladder to release the parent aniline is a concern, as aniline is a known carcinogen.[6][7][14][25] While the glucuronide itself is generally considered less toxic than the parent amine, its role as a stable transport form that can be reactivated at a distant site highlights the complexity of drug metabolism and toxicology.[6] Studies on the direct cytotoxicity of Aniline β-D-Glucuronide are limited, with most research focusing on the toxicity of aniline and its oxidative metabolites.[4][6][26]
Conclusion
Aniline β-D-Glucuronide is a key metabolite in the biotransformation of aniline. Its chemical properties, particularly its polarity and the lability of the N-glycosidic bond, are central to its biological fate and analytical determination. A thorough understanding of its synthesis, reactivity, and interaction with enzymes like β-glucuronidase is essential for researchers in drug metabolism, toxicology, and analytical chemistry. Further research to fully characterize its physicochemical properties and to elucidate its specific toxicological profile will provide a more complete understanding of the role of N-glucuronidation in the disposition of aromatic amines.
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